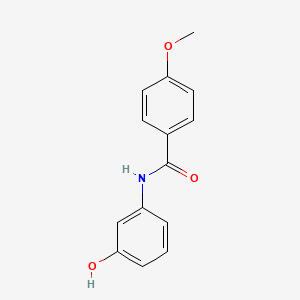![molecular formula C16H14N6 B4440363 N-(4-methylbenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4440363.png)
N-(4-methylbenzyl)tetrazolo[1,5-a]quinoxalin-4-amine
Vue d'ensemble
Description
N-(4-methylbenzyl)tetrazolo[1,5-a]quinoxalin-4-amine (referred to as 'MTAQ' hereafter) is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. MTAQ is a tetrazoloquinoxaline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of MTAQ is not fully understood. However, studies have suggested that MTAQ exerts its cytotoxic effects by inducing apoptosis, a process of programmed cell death. MTAQ has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
MTAQ has been shown to induce cytotoxicity in cancer cells by causing DNA damage and inducing apoptosis. MTAQ has also been shown to inhibit the replication of herpes simplex virus and human cytomegalovirus by interfering with viral DNA synthesis. Additionally, MTAQ has demonstrated antibacterial activity by disrupting bacterial cell membrane integrity and inhibiting bacterial cell growth.
Avantages Et Limitations Des Expériences En Laboratoire
MTAQ has several advantages for lab experiments, including its ability to induce cytotoxicity in cancer cells and inhibit the replication of viruses and bacteria. However, MTAQ has limitations, including its low solubility in aqueous solutions and its potential toxicity.
Orientations Futures
There are several future directions for MTAQ research, including the development of more efficient synthesis methods, the investigation of MTAQ's mechanism of action, and the evaluation of its potential therapeutic applications in animal models. Additionally, the development of MTAQ derivatives with improved solubility and reduced toxicity may enhance its potential as a therapeutic agent.
Conclusion:
MTAQ is a novel compound that has demonstrated potential therapeutic applications, including its cytotoxic effects against cancer cells, antiviral activity, and antibacterial activity. Although the mechanism of action of MTAQ is not fully understood, its ability to induce apoptosis and inhibit topoisomerase II activity suggests its potential as a therapeutic agent. Further research is needed to fully understand the potential of MTAQ and its derivatives as therapeutic agents.
Applications De Recherche Scientifique
MTAQ has been studied for its potential therapeutic applications, including its anticancer, antiviral, and antimicrobial properties. Studies have shown that MTAQ exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. MTAQ has also been shown to inhibit the replication of herpes simplex virus type 1 and 2, as well as human cytomegalovirus. Additionally, MTAQ has demonstrated antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]tetrazolo[1,5-a]quinoxalin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6/c1-11-6-8-12(9-7-11)10-17-15-16-19-20-21-22(16)14-5-3-2-4-13(14)18-15/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTWQYDDWUZRJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N4C2=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4440280.png)

![N-(3-fluoro-2-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4440287.png)
![methyl [(2-methyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]acetate](/img/structure/B4440295.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(isobutyrylamino)benzamide](/img/structure/B4440299.png)
![1-[(dimethylamino)sulfonyl]-N-(diphenylmethyl)-4-piperidinecarboxamide](/img/structure/B4440304.png)
![4-{[(2-quinolinylthio)acetyl]amino}benzoic acid](/img/structure/B4440311.png)


![N-[4-(cyanomethyl)phenyl]-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440353.png)
![3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4440357.png)

![N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440374.png)
![N-benzyl-1-[(dimethylamino)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4440381.png)